molecular formula C10H8N2O B15253167 4-(1H-imidazol-2-yl)benzaldehyde

4-(1H-imidazol-2-yl)benzaldehyde

Cat. No.: B15253167
M. Wt: 172.18 g/mol
InChI Key: QEHDUERNBWAULT-UHFFFAOYSA-N
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Description

4-(1H-imidazol-2-yl)benzaldehyde is an organic compound that features an imidazole ring attached to a benzaldehyde moiety. This compound is of significant interest due to its versatile applications in various fields such as organic synthesis, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of imidazole-2-carboxaldehyde with benzylamine under acidic conditions . Another method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)benzaldehyde involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and receptor functions. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-imidazol-2-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-11-5-6-12-10/h1-7H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHDUERNBWAULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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